1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE
Overview
Description
1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a naphthalene sulfonyl group attached to a pyrrolidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE typically involves the reaction of naphthalene-2-sulfonyl chloride with N-phenylpyrrolidine-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like chloroform or dichloromethane, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity . The compound may also interact with cellular pathways involved in signal transduction, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler compound with similar sulfonyl functionality.
Naphthalene-1-sulfonic acid: Another isomer with sulfonyl group at a different position.
Naphthalene-2-sulfonyl chloride: A precursor used in the synthesis of various sulfonyl compounds.
Uniqueness
1-(NAPHTHALENE-2-SULFONYL)-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of a naphthalene sulfonyl group with a pyrrolidine carboxamide structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler naphthalene derivatives.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-phenylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-18-9-2-1-3-10-18)20-11-6-14-23(20)27(25,26)19-13-12-16-7-4-5-8-17(16)15-19/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDQGUFIUYKJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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